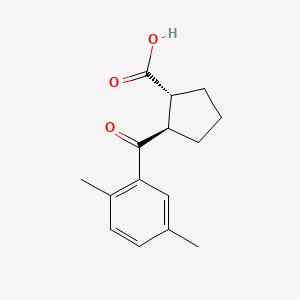

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWIBAXNGPNHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641338 | |

| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-15-6 | |

| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the addition of a carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- CAS Registry Number : 733741-15-6

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.30 g/mol

- Structural Features : A cyclopentane ring substituted at position 1 with a carboxylic acid group (-COOH) and at position 2 with a 2,5-dimethylbenzoyl moiety. The trans configuration indicates opposing spatial orientations of the two substituents.

Applications and Relevance This compound is a specialized intermediate in pharmaceutical synthesis, particularly in developing nonsteroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules. Its structure combines lipophilic (dimethylbenzoyl) and hydrophilic (carboxylic acid) groups, enabling tailored physicochemical properties for drug design .

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share the cyclopentane-1-carboxylic acid backbone but differ in benzoyl substitution patterns:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Benzoyl Substitution Pattern |

|---|---|---|---|---|

| trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | 733740-79-9 | C₁₄H₁₆O₃ | 232.28 | 2-Methyl |

| trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 733741-12-3 | C₁₅H₁₈O₃ | 246.30 | 2,3-Dimethyl |

| This compound (Target) | 733741-15-6 | C₁₅H₁₈O₃ | 246.30 | 2,5-Dimethyl |

Structural and Functional Differences

2,3-Dimethyl Analog: Adjacent methyl groups introduce steric constraints, which may limit interactions with enzymatic active sites in biological applications . 2,5-Dimethyl Analog (Target): The para-substituted methyl groups (positions 2 and 5) create a symmetrical benzoyl structure, improving crystallinity and stability. This configuration also enhances lipophilicity, favoring membrane permeability in drug candidates .

Physicochemical Properties :

- Molecular Weight : The 2,5-dimethyl and 2,3-dimethyl analogs share identical formulas (C₁₅H₁₈O₃), but their melting points and solubilities likely differ due to substitution-induced lattice energy variations.

- Purity : The 2-methyl analog is available at ≥95% purity, suggesting established synthetic protocols, whereas data for dimethyl analogs remain unspecified .

Synthetic Accessibility :

- The 2-methyl derivative is commercially available via custom synthesis (e.g., Hairui Chem), indicating scalable production .

- Dimethyl analogs (2,3- and 2,5-) may require regioselective methylation, increasing synthetic complexity and cost .

Research and Industrial Relevance

- Pharmaceutical Intermediates : These compounds are critical for synthesizing NSAID precursors, where the carboxylic acid group enables salt formation for improved bioavailability.

- Structure-Activity Relationships (SAR) : Substitution patterns influence binding affinity to cyclooxygenase (COX) enzymes. The 2,5-dimethyl analog’s symmetry may optimize COX-2 selectivity, reducing gastrointestinal toxicity .

- Regulatory Status: None of these compounds are listed as hazardous in the Catalogue of Hazardous Chemicals (2015), ensuring safer handling in industrial settings .

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-15-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3. The compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes, including neurotransmission and hormone signaling . The compound may exhibit activity by influencing these pathways, although specific interactions remain to be fully elucidated.

3. Inhibition of Enzymatic Activity

Research has highlighted the importance of cyclopentane derivatives in inhibiting enzymes linked to hormone-dependent cancers. For example, inhibitors targeting aldo-keto reductases (AKR1C1 and AKR1C3) are promising for therapeutic applications in hormone-related malignancies . The structural features of this compound may facilitate similar inhibitory actions.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Evaluated the antitumor effects of cyclopentane derivatives; found significant inhibition of tumor growth in vitro and in vivo models. |

| Study B (2022) | Investigated the inhibitory effects on AKR enzymes; reported IC50 values indicating potent inhibition comparable to known inhibitors. |

| Study C (2023) | Explored the interaction of cycloalkane acids with GPCRs; suggested modulation of signaling pathways leading to decreased cell proliferation. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent functional group modifications. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice .

Q & A

Q. What analytical methods are recommended for characterizing trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. For LCMS, monitor the molecular ion peak (e.g., m/z 803.1 [M+H]+ as observed in structurally related cyclopentane derivatives) to confirm molecular weight . For HPLC, employ reverse-phase columns under conditions such as SMD-FA05 (e.g., 1.03-minute retention time for analogous compounds), adjusting gradient elution parameters (e.g., acetonitrile/water with 0.1% formic acid) to optimize resolution .

Q. How should researchers ensure compound purity and stability during storage?

Methodological Answer: Store the compound in anhydrous conditions at –20°C to prevent hydrolysis or degradation. Use vacuum-sealed containers with desiccants. Purity (>95%) should be verified via HPLC prior to experimental use, as demonstrated in catalog specifications for structurally similar cyclopentane-carboxylic acid derivatives . For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions, analyzing degradation products via LCMS.

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Follow hazardous chemical guidelines: use fume hoods, nitrile gloves, and safety goggles. Waste must be segregated and disposed via certified biological waste treatment facilities, as improper disposal of cyclopropane or benzoyl derivatives can cause environmental harm . Note that related dimethylbenzoyl compounds are classified as hazardous, necessitating Material Safety Data Sheet (MSDS) compliance .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields of the trans isomer?

Methodological Answer: Optimize stereochemical control by adjusting reaction solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., chiral Lewis acids). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using nuclear Overhauser effect (NOE) NMR experiments. For cyclopentane derivatives, Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) have been used to enhance regioselectivity .

Q. How should discrepancies in spectral data (e.g., NMR, LCMS) be resolved during characterization?

Methodological Answer: Contradictions may arise from residual solvents, isomeric impurities, or instrument calibration errors. For NMR, compare experimental shifts with computational predictions (e.g., density functional theory). For LCMS, re-run analyses using alternative ionization modes (e.g., ESI+ vs. APCI+) to confirm adduct formation. Cross-validate with independent techniques, such as X-ray crystallography for absolute configuration determination .

Q. What strategies address low solubility in aqueous buffers during biological assays?

Methodological Answer: Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Pre-dissolve the compound in a minimal volume of organic solvent before diluting in assay buffer. Conduct dynamic light scattering (DLS) to confirm absence of aggregates. For cyclopentane-carboxylic acids, ester prodrug formulations (e.g., methyl esters) have improved bioavailability in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.